6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline
Overview
Description
The compound “6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline” is a chemical compound with the molecular formula C20H21NO5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoquinoline alkaloids has been achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound includes an isoquinoline ring with methoxy groups at positions 6 and 7, and a 3,4-dimethoxyphenyl group attached at position 1 . The average mass of the molecule is 355.384 Da and the monoisotopic mass is 355.141968 Da .Chemical Reactions Analysis
Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied . The products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis
The compound “6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline” has a molecular formula of C20H21NO5, an average mass of 355.384 Da, and a monoisotopic mass of 355.141968 Da .Scientific Research Applications
Electrochemical Oxidation and Synthesis : This compound has been studied in the context of electrochemical oxidation and synthesis processes. For instance, the electrochemical oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been explored, providing insights into the corresponding dihydroisoquinolinium salts formation (Carmody, Sainsbury, & Newton, 1980). Additionally, research on the reaction between isatin and amines has led to the creation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro derivatives (Brouwer, Craig, Jeffreys, & Munro, 1972).
Photophysical Properties : The compound’s photophysical properties have been studied, revealing insights into acid-base interactions in protic solvents and the effects on spectral and luminescent properties (Dubouski et al., 2006).
Chemical Modifications and Derivatives : Research has also focused on chemical modifications and the synthesis of derivatives. For example, the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines has been examined, leading to the creation of monophenols with selective cleavage (Brossi & Teitel, 1970). Another study discusses the synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (Blank & Opatz, 2011).
Cytotoxicity and Docking Simulation : The cytotoxicity of novel annulated dihydroisoquinoline heterocycles has been explored, with implications for antitumor activity. This includes the use of 6,7-dimethoxy-3,4-dihydroisoquinoline in synthesizing compounds with potential anticancer properties (Saleh et al., 2020).
Synthesis of Azomethine Ylides and Isoquinoline Derivatives : Studies have also been conducted on the synthesis of azomethine ylides by rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides and the preparation of various isoquinoline derivatives (Coşkun & Tuncman, 2006).
Pharmacological Profile Studies : The pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides has been evaluated, providing insights into their potential as anticonvulsant agents and enzyme inhibitors (Gitto et al., 2009).
properties
IUPAC Name |
[(3S)-1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUMWHHZFGRDI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2=N[C@@H](CC3=CC(=C(C=C32)OC)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931941 | |
Record name | [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-3-hydroxymethyl-3,4-dihydroisoquinoline | |
CAS RN |
143526-87-8 | |
Record name | Sdz isq 844 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143526878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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